Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
Overview
Description
6-Bromo-3-ethoxycarbonyl-4-quinolone is a chemical compound belonging to the quinolone family. Quinolones are a class of synthetic compounds known for their broad-spectrum antibacterial activity. The structure of 6-bromo-3-ethoxycarbonyl-4-quinolone includes a quinolone core with a bromine atom at the 6th position and an ethoxycarbonyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-ethoxycarbonyl-4-quinolone typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester with suitable reagents under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 6-bromo-3-ethoxycarbonyl-4-quinolone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-ethoxycarbonyl-4-quinolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinolone core, potentially altering its biological activity.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the 6th position .
Scientific Research Applications
6-Bromo-3-ethoxycarbonyl-4-quinolone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinolone derivatives.
Biology: The compound’s potential antibacterial properties make it a candidate for studying new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-bromo-3-ethoxycarbonyl-4-quinolone involves its interaction with molecular targets in biological systems. Quinolones typically target bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their function and leading to bacterial cell death. The bromine and ethoxycarbonyl groups may influence the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A widely used quinolone antibiotic with a fluorine atom at the 6th position.
Norfloxacin: Another quinolone antibiotic with similar antibacterial properties.
Pefloxacin: Known for its broad-spectrum antibacterial activity.
Oxilinic Acid: An older quinolone antibiotic with a different substitution pattern.
Uniqueness
6-Bromo-3-ethoxycarbonyl-4-quinolone is unique due to the presence of the bromine atom and the ethoxycarbonyl group, which may confer distinct chemical and biological properties compared to other quinolones.
Properties
IUPAC Name |
ethyl 6-bromo-4-oxo-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZIOBTVAJBBAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351071 | |
Record name | Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122794-99-4, 79607-23-1 | |
Record name | Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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